![molecular formula C19H19F3N2O2 B2444873 2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide CAS No. 1022730-26-2](/img/structure/B2444873.png)
2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide
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Overview
Description
The compound “2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide” is a complex organic molecule. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the hydrogens in the methyl group is replaced by an amino group . The molecule also contains a trifluoro group (CF3), which is a functional group in organofluorines that has three fluorine substituents .
Scientific Research Applications
Organocatalysis and Oxidation Reactions
- 2,2,2-Trifluoroacetophenone serves as an organocatalyst in oxidation reactions. It can efficiently oxidize tertiary amines and azines to their corresponding N-oxides and alkenes . Researchers have harnessed its unique properties to facilitate selective transformations in synthetic chemistry.
Photophysics and Photochemistry
- The compound is a starting material for synthesizing 3-trifluoromethyl-3-phenyldiazirine , a photoreactive molecule used in photoaffinity labeling studies . Its photochemical behavior and ability to crosslink with biomolecules make it valuable for probing protein-ligand interactions.
Materials Science: Aromatic 3F Polymers
- When condensed with biphenyl, terphenyl, or a mixture of both, 2,2,2-trifluoroacetophenone forms new aromatic polymers containing fluorine (3F polymers) . These materials exhibit unique properties due to the presence of trifluoromethyl groups, making them interesting candidates for applications in materials science.
Catalysis and C-H Functionalization
- Researchers have explored its use in palladium-catalyzed C-H arylation reactions and C-H olefination reactions . The trifluoromethyl group enhances reactivity and selectivity, making it a valuable tool in synthetic methodologies.
Supramolecular Chemistry
- Aromatic fluorination plays a crucial role in inducing mesophases in liquid crystals. The face-to-face stacking of aromatic rings, facilitated by the trifluoromethyl group, influences the material’s phase behavior . Understanding these interactions contributes to the design of novel liquid crystalline materials.
Safety and Hazards
properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-11-8-14-15(9-18(2,3)10-16(14)25)24(11)13-6-4-12(5-7-13)23-17(26)19(20,21)22/h4-8H,9-10H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLPZZXBMSFQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)C(F)(F)F)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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